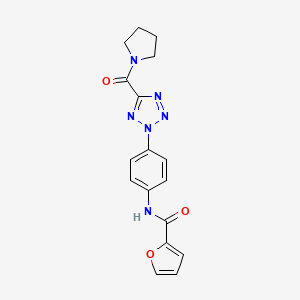

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3/c24-16(14-4-3-11-26-14)18-12-5-7-13(8-6-12)23-20-15(19-21-23)17(25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGQOBFCIWPGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.

Pyrrolidine-1-carbonyl Introduction: The pyrrolidine ring is introduced through a reaction with pyrrolidine and a suitable acylating agent, such as an acid chloride or anhydride.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the tetrazole and pyrrolidine intermediates with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Pyrrolidine alcohol derivatives.

Substitution: Tetrazole-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. The presence of the tetrazole ring, in particular, is of interest due to its known bioactivity in other pharmaceutical compounds.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the furan ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s unique combination of tetrazole, pyrrolidine, and furan groups distinguishes it from related heterocyclic derivatives. Below is a comparative analysis with three categories of analogues:

Tetrazole Derivatives

Tetrazole-containing compounds are prevalent in medicinal chemistry due to their stability and hydrogen-bonding capacity. For example:

- 5-Phenyl-1H-tetrazole : Lacks the pyrrolidine and furan substituents, resulting in lower lipophilicity and reduced binding affinity in kinase inhibitors.

- Losartan : A clinically used angiotensin II receptor antagonist featuring a tetrazole bioisostere. Unlike the target compound, Losartan includes a biphenylmethyl group instead of furan-carboxamide, emphasizing divergent pharmacokinetic profiles.

Pyrazoline Derivatives

Pyrazolines, such as those reported in Molecules (2013) (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), share aromatic substituents but differ in core heterocycle (pyrazoline vs. tetrazole) . The pyrazoline ring’s reduced nitrogen count may decrease metabolic stability compared to tetrazoles.

Furan-Containing Compounds

Furan rings, as seen in the target compound, are less common in tetrazole hybrids. Analogues like furan-2-carboxamide derivatives (without tetrazole) often exhibit distinct solubility profiles due to the absence of the polar tetrazole moiety.

Physicochemical and Pharmacokinetic Properties

Crystallographic and Structural Insights

For instance, the pyrazoline derivatives in Molecules (2013) were confirmed via single-crystal X-ray diffraction, highlighting the importance of crystallography in validating substituent orientation and hydrogen-bonding networks . The target compound’s tetrazole and furan groups likely form similar intermolecular interactions, influencing crystal packing and stability.

Biological Activity

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 420.5 g/mol. Its structure includes a pyrrolidine moiety, a tetrazole ring, and a furan carboxamide group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N8O2S |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 1396865-50-1 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it targets specific pathways involved in tumor growth and proliferation.

- Mechanism of Action : The compound is believed to interact with various biological targets, modulating enzyme activities and receptor signaling pathways. This interaction may lead to the induction of apoptosis in cancer cells.

- In Vitro Studies : In vitro tests have demonstrated that the compound significantly inhibits the growth of several cancer cell lines. For instance, IC50 values were reported in the low micromolar range, indicating potent cytotoxic effects.

- Case Study : A specific study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the compound's effectiveness against human glioblastoma cells, showing an IC50 value of approximately 1.61 µg/mL, which is comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity.

- In Vitro Antibacterial Studies : The compound was tested against various standard bacterial strains, revealing MIC values ranging from 0.25 to 4 µg/mL. These results suggest that it may be more effective than traditional antibiotics such as ciprofloxacin .

- SAR Analysis : The presence of specific functional groups within the compound's structure appears to enhance its antibacterial efficacy. Modifications to the furan or tetrazole rings have been shown to affect activity levels significantly.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that certain structural features are essential for maintaining biological activity:

- Pyrrolidine Moiety : This group contributes to the compound's ability to interact with biological targets.

- Tetrazole Ring : The tetrazole component is crucial for enhancing solubility and bioavailability.

- Furan Carboxamide Group : This moiety plays a role in receptor binding and activity modulation.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with the coupling of furan-2-carboxylic acid derivatives with tetrazole-containing intermediates. For example, analogous compounds (e.g., benzofuran-2-carboxamides) are synthesized via amidation using coupling agents like HATU or EDCI under inert atmospheres. Reaction conditions (temperature, solvent polarity, and stoichiometry) are critical for yield optimization. For instance, yields of 63–85% are achieved by controlling reaction times and using intermediates like 4-amino-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-butan-2-ol .

- Optimization : Use TLC or HPLC to monitor reaction progress. Purification via recrystallization (e.g., from MeOH or EtOAc) improves purity.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and coupling patterns. For example, H NMR signals at δ 1.68–1.73 ppm indicate piperazine protons in related compounds .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by resolving unreacted starting materials.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS).

- Melting Point Analysis : Consistent melting ranges (e.g., 214–216°C for salts) validate crystalline purity .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Anticancer Assays : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC values. Compounds with tetrazole-pyrrolidine motifs often inhibit kinases or induce apoptosis .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus or E. coli) to determine MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

- Methodology :

- Core Modifications : Replace the pyrrolidine group with azetidine or morpholine to assess steric/electronic effects on target binding.

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF) to the tetrazole ring to enhance metabolic stability.

- Data Collection : Compare IC values across modified analogs using dose-response curves. For example, benzothiophene analogs show improved activity over furan derivatives in kinase inhibition .

- Example SAR Table :

| Modification Site | Group Introduced | Biological Activity (IC, nM) | Selectivity Index |

|---|---|---|---|

| Tetrazole C-5 | -CF | 12.5 (Kinase A) | 8.2 |

| Pyrrolidine N-1 | Azetidine | 45.7 (Kinase B) | 3.1 |

Q. What computational strategies can predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to kinases (e.g., EGFR or CDK2). Docking scores <−9.0 kcal/mol suggest strong interactions. For example, furan-carboxamide analogs exhibit hydrogen bonding with active-site residues .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., using GROMACS). Root-mean-square deviation (RMSD) <2.0 Å indicates stable complexes .

Q. How should researchers resolve discrepancies in biological activity data across studies?

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).

- Orthogonal Validation : Confirm results using complementary assays (e.g., Western blot for apoptosis markers if MTT data is inconclusive) .

- Batch Analysis : Test multiple synthetic batches to rule out impurity-driven variability .

Q. What mechanistic studies are needed to elucidate its enzyme inhibition pathways?

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition mode (competitive/non-competitive). For example, tetrazole derivatives often act as ATP-competitive kinase inhibitors .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., using SHELX for structure refinement) to identify binding motifs .

- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.